molecular formula C44H83NO9 B1254460 1-O-(alpha-D-galactopyranosyl)-N-icosa-11,14-dienoylphytosphingosine

1-O-(alpha-D-galactopyranosyl)-N-icosa-11,14-dienoylphytosphingosine

Cat. No. B1254460
M. Wt: 770.1 g/mol
InChI Key: WSXMIFGRYXQZQZ-ULOPOQRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-(alpha-D-galactopyranosyl)-N-icosa-11,14-dienoylphytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an icosa-11,14-dienoyl group attached to the nitrogen. It has a role as an antigen. It derives from an alpha-D-galactose.

Scientific Research Applications

Antitumor Applications

Agelasphin-9b, a compound related to 1-O-(alpha-D-galactopyranosyl)-N-icosa-11,14-dienoylphytosphingosine, has been studied for its antitumor properties. Morita et al. (1995) synthesized various analogues of agelasphin-9b, examining their biological activities and structure-activity relationships, finding some compounds with potential for clinical application (Morita et al., 1995).

Glycosphingolipid Synthesis

Research by Costantino et al. (2002) focused on the efficient synthesis of 2′-deoxy-α-galactosyl glycosphingolipids, utilizing chiral starting materials for the sugar and phytosphingosine building blocks. This work contributes to the understanding of glycosphingolipid synthesis and its applications (Costantino et al., 2002).

Immunostimulatory Properties

Barbieri et al. (2004) reported on the synthesis and immunostimulating capacity of α-Galactoglycosphingolipids. They found that specific modifications in these compounds can significantly alter their immunostimulatory activity, highlighting their potential in immune modulation (Barbieri et al., 2004).

Enzyme Interactions

Blake and Goldstein (1981) discovered an alpha-D-galactosyltransferase activity in Ehrlich ascites tumor cells. This enzyme transfers galactosyl groups to specific acceptors, forming alpha-D-galactopyranosyl groups, which could be critical in understanding cellular processes in cancer cells (Blake & Goldstein, 1981).

Structural Analysis

Research on the structure of related compounds, like Heyns compounds and galabiose, has provided insights into the molecular and crystal structures of these glycosides, which is essential for understanding their biochemical behavior and potential applications (Mossine et al., 1996), (Svensson et al., 1986).

properties

Molecular Formula

C44H83NO9

Molecular Weight

770.1 g/mol

IUPAC Name

(11Z,14Z)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]icosa-11,14-dienamide

InChI

InChI=1S/C44H83NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-39(48)45-36(35-53-44-43(52)42(51)41(50)38(34-46)54-44)40(49)37(47)32-30-28-26-24-22-16-14-12-10-8-6-4-2/h11,13,17-18,36-38,40-44,46-47,49-52H,3-10,12,14-16,19-35H2,1-2H3,(H,45,48)/b13-11-,18-17-/t36-,37+,38+,40-,41-,42-,43+,44-/m0/s1

InChI Key

WSXMIFGRYXQZQZ-ULOPOQRHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCC/C=C\C/C=C\CCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC=CCC=CCCCCC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-O-(alpha-D-galactopyranosyl)-N-icosa-11,14-dienoylphytosphingosine
Reactant of Route 2
1-O-(alpha-D-galactopyranosyl)-N-icosa-11,14-dienoylphytosphingosine
Reactant of Route 3
1-O-(alpha-D-galactopyranosyl)-N-icosa-11,14-dienoylphytosphingosine
Reactant of Route 4
1-O-(alpha-D-galactopyranosyl)-N-icosa-11,14-dienoylphytosphingosine
Reactant of Route 5
1-O-(alpha-D-galactopyranosyl)-N-icosa-11,14-dienoylphytosphingosine
Reactant of Route 6
1-O-(alpha-D-galactopyranosyl)-N-icosa-11,14-dienoylphytosphingosine

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